N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (CAS 150812-21-8) is a highly specialized, regiochemically pure nitroaromatic building block and key intermediate in the synthesis of the Kv7.2/Kv7.3 (KCNQ2/3) potassium channel opener Retigabine (Ezogabine) and its structural analogs. Characterized by a stable 3-nitro group and a pharmacophoric 4-fluorobenzyl substituent, this compound serves two primary commercial roles: as an advanced precursor for medicinal chemistry SAR campaigns targeting neurological ion channels, and as a critical analytical reference standard for Genotoxic Impurity (GTI) profiling in pharmaceutical manufacturing. Its procurement allows researchers to bypass the notoriously difficult regioselective reduction of upstream dinitro precursors while maintaining the bench stability that fully reduced triamine intermediates lack [1].
Substituting this exact intermediate with upstream precursors, such as N-(4-fluorobenzyl)-2,4-dinitroaniline, introduces severe processability bottlenecks. In-house selective reduction of the 2,4-dinitro compound frequently yields intractable mixtures of the target 1,4-diamine, the 1,2-diamine isomer, and the over-reduced triamine, leading to significant yield penalties and requiring labor-intensive chromatographic purification. Furthermore, substituting the 4-fluorobenzyl group with a generic benzyl or alkyl group strips the final synthesized analogs of their essential lipophilic efficiency, drastically reducing KCNQ2/3 binding affinity. For analytical applications, substituting CAS 150812-21-8 with generic nitroaromatics completely invalidates ICH M7 compliance protocols, as the exact retention time and ionization profile of this specific impurity are required for LC-MS/MS MRM validation [1].
Synthesizing KCNQ2/3 openers typically begins with N-(4-fluorobenzyl)-2,4-dinitroaniline. However, in-house regioselective reduction of the 4-nitro group using standard sulfide-based or catalytic methods often yields a mixture of the target 1,4-diamine, the undesired 1,2-diamine isomer, and over-reduced triamine, typically capping isolated yields at 55-65%. Procuring pre-synthesized N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine at >98% purity bypasses this bottleneck, eliminating the need for complex chromatographic isomer separation and improving the overall downstream yield of the subsequent acylation step by up to 40% compared to crude in-house reduction mixtures [1].
| Evidence Dimension | Downstream acylation yield and isomer purity |
| Target Compound Data | >98% regiochemically pure 150812-21-8 enables >85% yield in subsequent acylation. |
| Comparator Or Baseline | In-house reduction of 2,4-dinitro precursor (yields ~60% with mixed isomers). |
| Quantified Difference | ~25-40% improvement in effective downstream yield and elimination of isomer purification. |
| Conditions | Process-scale synthesis of Retigabine intermediates. |
Procuring the regiochemically pure intermediate prevents costly yield losses and purification bottlenecks associated with selective nitro reduction.
For library generation of novel KCNQ channel openers, chemists must choose between storing the nitro-amine intermediate or the fully reduced triamine. The fully reduced 1,2,4-triaminobenzene derivative is highly electron-rich and rapidly undergoes air oxidation to colored quinone-imine polymeric degradants within hours at room temperature. In contrast, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine features an electron-withdrawing nitro group that stabilizes the aromatic system, providing a bench-stable solid with a shelf life of >12 months under standard dry storage. This allows for controlled, on-demand acylation of the 4-amine prior to the final nitro reduction[1].
| Evidence Dimension | Ambient oxidative stability and shelf life |
| Target Compound Data | Bench-stable for >12 months (solid state, room temperature). |
| Comparator Or Baseline | Fully reduced triamine intermediate (degrades within hours/days via air oxidation). |
| Quantified Difference | Orders of magnitude increase in handling time and storage viability. |
| Conditions | Ambient laboratory storage and handling during library synthesis. |
Using the nitro-amine as the stable storage node allows researchers to build SAR libraries without the extreme inert-atmosphere handling required for triamines.
As a nitroaromatic compound, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is structurally flagged as a potential mutagenic impurity (Class 3 GTI) in the final Retigabine API. Regulatory compliance under ICH M7 requires its quantification at trace levels (typically <10-30 ppm). Utilizing the exact CAS 150812-21-8 standard is mandatory for validating LC-MS/MS Multiple Reaction Monitoring (MRM) methods, as closely related isomers (like the 2-nitro-1,4-diamine) exhibit near-identical mass-to-charge ratios but different retention times. The exact standard guarantees precise chromatographic resolution and ionization calibration [1].
| Evidence Dimension | Trace quantification accuracy for regulatory compliance |
| Target Compound Data | Exact retention time and MRM transitions for 150812-21-8. |
| Comparator Or Baseline | Isomeric impurities (e.g., 2-nitro isomer) or generic nitroaromatic standards. |
| Quantified Difference | Absolute specificity in resolving the exact GTI from background matrix and isomers. |
| Conditions | LC-MS/MS MRM validation for API release testing. |
Procurement of the exact analytical standard is non-negotiable for API manufacturers to meet stringent ICH M7 regulatory requirements for genotoxic impurity clearance.
When designing next-generation Kv7.2/Kv7.3 openers, the choice of the N-benzyl substituent is critical. Studies on Retigabine analogs demonstrate that the 4-fluorobenzyl group provides targeted lipophilic efficiency and metabolic stability compared to the unsubstituted benzyl analog. Procuring N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine directly locks in this validated pharmacophore, ensuring that downstream derivatives maintain baseline low-nanomolar to low-micromolar EC50 values at the KCNQ2/3 channels, whereas using a des-fluoro building block typically results in a 3- to 10-fold loss in potency and increased susceptibility to oxidative metabolism[1].
| Evidence Dimension | Baseline pharmacological potency of derived compounds |
| Target Compound Data | 4-Fluorobenzyl derivatives (maintains baseline EC50 for KCNQ2/3). |
| Comparator Or Baseline | Des-fluoro benzyl analogs. |
| Quantified Difference | 3- to 10-fold preservation of potency and improved metabolic half-life. |
| Conditions | In vitro patch-clamp electrophysiology and microsomal stability assays of resulting APIs. |
Starting with the 4-fluorobenzyl-installed building block ensures that synthesized analogs retain the critical pharmacophore required for high-affinity channel opening.
Because it features a stable nitro group and a pre-installed 4-fluorobenzyl pharmacophore, this compound is a highly effective starting material for synthesizing next-generation antiepileptic and analgesic libraries. Researchers can selectively acylate the primary amine to explore novel carbamate, urea, or amide derivatives before reducing the nitro group, avoiding the instability of triamine intermediates [1].
As 'Retigabine Genotoxic Impurity 2', this compound is strictly required by quality control laboratories for ICH M7 compliance. It serves as the definitive reference standard for validating LC-MS/MS methods to quantify trace nitroaromatic impurities in final API batches, ensuring accurate retention times and ionization parameters[2].
For process chemistry teams manufacturing Retigabine, procuring this regiochemically pure intermediate bypasses the low-yielding and purification-heavy selective reduction of 2,4-dinitro precursors. This streamlines the manufacturing process, directly improving the downstream yield of the crucial acylation step[3].
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